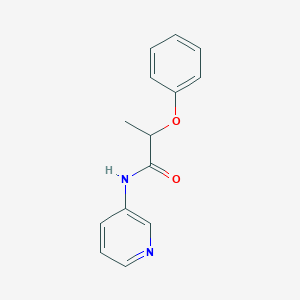

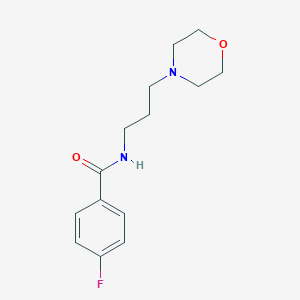

N-(2-phenylethyl)-2-furamide

Übersicht

Beschreibung

GI-557174 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von GI-557174 beinhaltet in der Regel einen mehrstufigen Prozess, der die Bildung wichtiger Zwischenprodukte umfasst. Die ersten Schritte beinhalten oft die Verwendung der Hochleistungsflüssigchromatographie (HPLC) zur Isolierung und Reinigung des gewünschten Produkts . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von GI-557174 eine großtechnische Synthese unter Verwendung fortschrittlicher Techniken wie präparativer HPLC umfassen. Diese Methode ermöglicht die effiziente Trennung und Reinigung der Verbindung aus komplexen Gemischen, wodurch eine hohe Reinheit und Konsistenz gewährleistet wird .

Analyse Chemischer Reaktionen

Reaktionstypen: GI-557174 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Eigenschaften der Verbindung zu verändern und ihre Funktionalität zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter kontrollierten Bedingungen verwendet, um den gewünschten Oxidationszustand zu erreichen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile oder Elektrophile, abhängig von der gewünschten Modifikation.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren je nach den verwendeten spezifischen Reagenzien und Bedingungen. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

GI-557174 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard in analytischen Verfahren verwendet.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten zu untersuchen.

Industrie: GI-557174 wird bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von GI-557174 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es verschiedene biochemische Prozesse moduliert, einschließlich Enzymaktivität und Signaltransduktionswege . Die Wirkungen der Verbindung werden durch ihre Bindung an Zielproteine vermittelt, was zu Veränderungen der Zellfunktionen führt.

Wirkmechanismus

The mechanism of action of GI-557174 involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme activity and signal transduction pathways . The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular functions.

Vergleich Mit ähnlichen Verbindungen

GI-557174 wird mit anderen ähnlichen Verbindungen verglichen, um seine Einzigartigkeit hervorzuheben:

Ähnliche Verbindungen: Verbindungen wie GI-557175 und GI-557176 weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und ihrer Reaktivität.

Einzigartigkeit: GI-557174 zeichnet sich durch seine einzigartige Kombination funktioneller Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen.

Zusammenfassend lässt sich sagen, dass GI-557174 eine Verbindung von großem Interesse in verschiedenen wissenschaftlichen Bereichen ist.

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBQSQNRBAFMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B472887.png)

![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)

![N-[2,6-di(propan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B472941.png)

![N-(2-Methoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B472969.png)